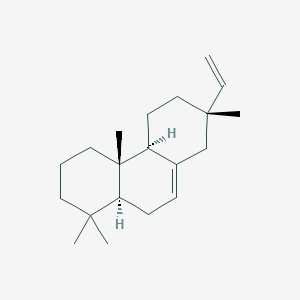
Isopimara-7,15-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopimara-7,15-diene is a diterpene. It derives from a hydride of an isopimarane.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Antimicrobial Properties
Isopimara-7,15-diene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, research highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .
Case Study: Diterpenes in Cancer Therapy
A study investigated the role of diterpenes, including this compound, in cancer therapy. The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .
Agricultural Applications
Pest Management
this compound has been identified as a volatile organic compound (VOC) that plays a role in plant defense mechanisms against herbivorous pests. Its emission can attract natural predators of pests, enhancing biological control strategies in agriculture. For example, research demonstrated that plants emitting this compound attracted predatory mites that help control spider mite populations .
Herbivore-Induced Plant Volatiles
The compound is involved in the complex signaling pathways of herbivore-induced plant responses. It contributes to the production of volatile terpenoids that serve as signals for attracting beneficial insects. This application is crucial for sustainable agricultural practices aimed at reducing chemical pesticide use .
Biochemical Research
Metabolic Engineering
this compound serves as a model compound for studying terpenoid biosynthesis in plants. Researchers are exploring metabolic engineering techniques to enhance its production in transgenic plants. This work aims to increase the yield of valuable terpenoids for pharmaceutical and industrial applications .
Case Study: Terpenoid Production Enhancement
A significant study focused on enhancing terpenoid production through genetic modifications in plants. By manipulating specific genes involved in the biosynthetic pathway of this compound, researchers achieved increased yields of this compound and its derivatives, demonstrating its potential for large-scale production .
Data Summary Table
Propiedades
Número CAS |
1686-66-4 |
|---|---|
Fórmula molecular |
C20H32 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
(2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,8,16-17H,1,7,9-14H2,2-5H3/t16-,17-,19-,20+/m0/s1 |
Clave InChI |
VCOVNILQQQZROK-QGZVKYPTSA-N |
SMILES |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
SMILES isomérico |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C1)C=C |
SMILES canónico |
CC1(CCCC2(C1CC=C3C2CCC(C3)(C)C=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















